2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide is a complex organic compound featuring a thiazole ring, a benzene ring, and a sulfonamide group. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways and their downstream effects. Given its structural similarity to other benzene sulfonamide derivatives, it might influence pathways related to inflammation and pain perception .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific information about its targets and mode of action. Based on its structural features, it might have potential anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The reaction conditions usually require heating and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The thiazole ring can be reduced to form thiazolidines.
Substitution: : The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfonyl chlorides or sulfonic acids.
Reduction: : Thiazolidines.
Substitution: : A wide range of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
Biologically, the compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to inhibit bacterial growth and reduce inflammation makes it valuable in medical research.
Medicine
In medicine, the compound is being explored for its antitumor properties. Its ability to interfere with cancer cell growth and proliferation is a promising area of study.
Industry
In industry, the compound is used in the production of various chemicals, including dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: : These compounds also exhibit diverse biological activities and are used in similar applications.
Indole Derivatives: : These compounds share structural similarities and are used in the treatment of various diseases.
Uniqueness
What sets 2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide apart is its specific combination of functional groups, which allows for a unique set of chemical reactions and biological activities. Its ability to act as both an antimicrobial and anti-inflammatory agent makes it particularly valuable in medical research.
Properties
IUPAC Name |
2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-12-15(23-17(20-12)13-7-3-2-4-8-13)11-19-24(21,22)16-10-6-5-9-14(16)18/h2-10,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYFMMFQRYVCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.